Bienvenue dans la boutique en ligne BenchChem!

1-(1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone

USP14 inhibitor UCH37 deubiquitinase selectivity

IU1 (CAS 315676-40-5) is the prototypical allosteric USP14 inhibitor that uniquely enhances—rather than blocks—proteasomal degradation. Unlike dual USP14/UCHL5 inhibitors (b-AP15, VLX1570) that cause proteasomal blockade, IU1 binds the thumb-palm cleft site, leaving the catalytic cysteine unoccupied for superior selectivity. Demonstrated lack of activity against 8 other human DUBs ensures USP14-specific phenotype attribution. Essential reference control for SAR programs (IC₅₀ 4.7 µM). Recommended for Alzheimer's, FTD, spinocerebellar ataxia, and flavivirus models. For R&D use only.

Molecular Formula C18H21FN2O2
Molecular Weight 316.376
CAS No. 315676-40-5
Cat. No. B2920116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone
CAS315676-40-5
Molecular FormulaC18H21FN2O2
Molecular Weight316.376
Structural Identifiers
SMILESCC1=CC(=C(N1C2=CC(=CC=C2)F)C)C(=O)CN3CCOCC3
InChIInChI=1S/C18H21FN2O2/c1-13-10-17(18(22)12-20-6-8-23-9-7-20)14(2)21(13)16-5-3-4-15(19)11-16/h3-5,10-11H,6-9,12H2,1-2H3
InChIKeyGKXCIXFXLUICSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone (IU1) – Technical Baseline for USP14 Inhibitor Procurement


1-(1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone (IU1) is a cell‑permeable, reversible small‑molecule inhibitor of the proteasome‑associated deubiquitinating enzyme USP14 . It belongs to the N‑aryl‑2,5‑dimethylpyrrole chemotype and is the prototypical member of the IU‑series of USP14 inhibitors . IU1 binds to an allosteric thumb‑palm cleft site on the USP14 catalytic domain, sterically blocking ubiquitin access rather than targeting the catalytic cysteine, a mechanism that underpins its selectivity . The compound is widely used as a chemical probe for dissecting USP14‑mediated regulation of ubiquitin‑dependent protein degradation .

Why USP14‑Targeting Compounds Cannot Simply Be Interchanged – The Case for IU1 (CAS 315676-40-5)


Compounds that target USP14 vary profoundly in their selectivity, functional outcome, and binding mechanism. IU1 is an allosteric inhibitor that binds to a unique thumb‑palm cleft site, leaving the catalytic cysteine unoccupied, which results in high selectivity for USP14 over other deubiquitinases and, critically, enhances—rather than blocks—proteasomal degradation . In contrast, dual USP14/UCHL5 inhibitors such as b‑AP15 and VLX1570 covalently target the active‑site cysteine and simultaneously inhibit UCH37/UCH‑L5, leading to accumulation of polyubiquitinated proteins and blockade of proteasomal degradation—a functionally opposite outcome . Next‑generation IU‑series analogs such as IU1‑47 and IU1‑248 offer improved potency but retain the same binding mode . Consequently, substitution of IU1 with a next‑generation analog or a dual DUB inhibitor may alter both the magnitude and the direction of proteasomal modulation, making careful selection essential for experimental reproducibility.

Quantitative Differentiation Evidence for 1-(1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone (IU1) vs. Closest Analogs


Selectivity for USP14 Over UCH37/UCH‑L5 Drives Opposite Functional Effects Versus b‑AP15

IU1 inhibits USP14 (IC₅₀ = 4.7 µM against Ub‑AMC hydrolysis) but exhibits no meaningful inhibition of UCH37/UCH‑L5 (IC₅₀ = 700 µM), a >100‑fold selectivity window . In contrast, b‑AP15 inhibits both USP14 and UCH37 with an IC₅₀ of 2.1 µM against Ub‑AMC hydrolysis . This differential selectivity translates into functionally opposite outcomes: IU1 enhances ubiquitin‑dependent proteasomal degradation in MEF cells at 50 µM, reducing substrate levels, whereas b‑AP15 blocks proteasomal degradation, causing accumulation of polyubiquitinated proteins at ≥770 nM in HCT‑116 cells . For researchers seeking to activate—rather than inhibit—the proteasome, IU1 is the appropriate tool.

USP14 inhibitor UCH37 deubiquitinase selectivity proteasomal degradation functional opposition

10‑Fold Weaker USP14 Potency Than IU1‑47 and IU1‑248, Positioning IU1 as the Baseline Chemical Probe

IU1 inhibits proteasome‑bound USP14 with an IC₅₀ of 4.7 ± 0.7 µM . Its optimized derivatives IU1‑47 and IU1‑248 exhibit IC₅₀ values of ~0.6 µM and 0.83 µM, respectively, representing an approximately 10‑fold improvement in potency . All three compounds share the same allosteric binding site in the thumb‑palm cleft region and maintain selectivity for USP14 over IsoT/USP5 . IU1 remains the least potent member of the series, making it the appropriate choice as a reference control or for experiments where a lower‑affinity, more readily reversible probe is desired .

USP14 inhibitor structure‑activity relationship IU1‑47 IU1‑248 chemical probe potency

High Selectivity Over 8 Human Deubiquitinases Distinguished from Multi‑DUB Inhibitors WP1130 and VLX1570

IU1 displays little or no activity against a panel of eight human deubiquitinases, including IsoT (IC₅₀ = 100 µM), UCH37 (IC₅₀ = 700 µM), BAP1, UCH‑L1, UCH‑L3, USP15, USP2, and USP7 . By contrast, WP1130 inhibits multiple DUBs (USP9x, USP5, USP14, UCH37) , and VLX1570 is a dual USP14/UCHL5 inhibitor . The narrow selectivity of IU1 reduces off‑target confounding in mechanistic studies. This selectivity arises from IU1's allosteric binding to a unique steric site in the USP14 thumb‑palm cleft, rather than covalent modification of the conserved catalytic cysteine employed by WP1130 and VLX1570 .

USP14 selectivity deubiquitinase panel WP1130 VLX1570 chemical probe specificity

Concentration‑Dependent Enhancement of Proteasomal Degradation of Tau and TDP‑43 in MEF Cells – Functional Activity Not Replicated by Dual Inhibitors

IU1 enhances proteasomal degradation of tau, TDP‑43, ATXN3, and GFAP in wild‑type MEF cells in a dose‑dependent manner (25–100 µM), with robust substrate reduction observed at 50–75 µM . This functional enhancement is USP14‑dependent, as it is abolished in usp14⁻/⁻ MEFs . In contrast, dual USP14/UCHL5 inhibitors such as b‑AP15 cause blockage of proteasomal degradation and accumulation of polyubiquitinated proteins at effective concentrations of ≥770 nM in HCT‑116 cells, an effect described as 'exactly opposite' to that of IU1 . For studies of proteotoxic stress and neurodegenerative disease models, IU1 is the only validated probe that increases substrate clearance rather than causing substrate accumulation.

proteasome activation tau degradation TDP‑43 MEF cells functional pharmacology

Antiviral Activity Against Dengue Virus – IU1 Inhibits Replication More Pronouncedly Than Against Other Flaviviruses

IU1 inhibits dengue virus (DENV2) replication in cell culture, with inhibition more pronounced than against other flaviviruses tested (West Nile virus, Yellow Fever virus) . In dose‑response studies, IU1 reduced DENV2 titer in a concentration‑dependent manner . No quantitative IC₅₀ values for individual viruses are reported in the primary study. For comparison, the dual DUB inhibitor WP1130 also reduced murine norovirus infection via USP14 inhibition but did not inhibit proteasome activity, instead activating the unfolded protein response . IU1's antiviral mechanism is linked to enhancement of proteasome activity, a distinct pathway from WP1130's UPR induction . This differential mechanism may have implications for combination antiviral strategies.

dengue virus flavivirus antiviral USP14 host‑directed therapy

Allosteric Binding Mechanism Distinct from Covalent Active‑Site Inhibitors – Structural Basis for IU1 Selectivity

Co‑crystal structures of the USP14 catalytic domain with IU1 (PDB: 6IIL) reveal that IU1 binds to a previously unknown steric site in the thumb‑palm cleft region, blocking the access of the ubiquitin C‑terminus to the catalytic center without occupying the active‑site cysteine . This allosteric steric‑blockade mechanism is fundamentally different from covalent inhibitors such as b‑AP15 and VLX1570, which form covalent bonds with the catalytic cysteine C114 of USP14 . The non‑covalent, reversible binding of IU1 enables rapid washout and recovery of USP14 activity, a property not shared by covalent inhibitors . This mechanistic feature makes IU1 the probe of choice for studies requiring reversible, time‑controlled USP14 inhibition.

allosteric inhibitor crystal structure USP14 thumb-palm cleft steric blockade non-covalent

Recommended Application Scenarios for 1-(1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone (IU1) Based on Differentiation Evidence


Proteasome Activation Studies for Neurodegenerative Disease Models (Tau, TDP‑43, ATXN3 Clearance)

When the experimental goal is to enhance—not inhibit—ubiquitin‑dependent proteasomal degradation of aggregation‑prone proteins in cell‑based models of Alzheimer's disease, frontotemporal dementia, or spinocerebellar ataxia, IU1 is the only validated USP14‑selective probe that increases substrate clearance at 50–75 µM in MEF cells . Dual USP14/UCHL5 inhibitors such as b‑AP15 produce the opposite effect (proteasomal blockade) and should be excluded for this application .

Chemical Biology Experiments Requiring USP14‑Exclusive Target Engagement with Minimal Off‑Target DUB Activity

For mechanistic studies where attribution of phenotype exclusively to USP14 is critical, IU1's demonstrated lack of activity against eight other human DUBs (IsoT, UCH37, BAP1, UCH‑L1, UCH‑L3, USP15, USP2, USP7) provides superior selectivity over multi‑DUB inhibitors WP1130 and VLX1570 . IU1 is recommended as the reference probe for USP14‑specific genetic or pharmacological validation experiments.

Structure‑Activity Relationship (SAR) Benchmarking for Next‑Generation USP14 Inhibitor Development

IU1 serves as the baseline compound for SAR programs aimed at improving USP14 inhibitor potency. With an IC₅₀ of 4.7 µM against proteasome‑bound USP14 , it provides a well‑characterized reference point against which the ~10‑fold potency improvements of IU1‑47 (IC₅₀ ≈ 0.6 µM) and IU1‑248 (IC₅₀ = 0.83 µM) have been directly measured . Procurement of IU1 as a control compound is essential for any medicinal chemistry campaign on this scaffold.

Host‑Directed Antiviral Screening for Dengue and Related Flaviviruses

For antiviral discovery programs investigating host‑directed mechanisms, IU1 has demonstrated inhibition of dengue virus replication that is more pronounced than for other flaviviruses . Its mechanism—enhancement of proteasome activity—is distinct from UPR‑inducing DUB inhibitors such as WP1130 . IU1 is suitable as a chemical starting point for antiviral probe development in flavivirus infection models.

Quote Request

Request a Quote for 1-(1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.